molecular formula C6H8ClN3O2 B099614 5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole CAS No. 2302-28-5

5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole

Cat. No.: B099614
CAS No.: 2302-28-5
M. Wt: 189.6 g/mol
InChI Key: MVICIJDNZUMTFU-UHFFFAOYSA-N
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Description

5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole (CAS 2302-28-5) is a tetrasubstituted imidazole derivative of significant interest in chemical and pharmaceutical research. This compound features a nitro group at position 4, a chlorine atom at position 5, an ethyl group at position 1, and a methyl group at position 2, a configuration known to modulate solubility, steric effects, and intermolecular interactions (https://www.benchchem.com/es/product/b099614). With a molecular formula of C6H8ClN3O2 and a molecular weight of 189.60 g/mol, it serves as a versatile synthetic intermediate for the development of novel imidazole derivatives (https://www.benchchem.com/es/product/b099614) (https://www.capot.com/pt/2302-28-5.html). In biological research, this compound has been studied extensively for its potent antimicrobial and antifungal properties. Investigations indicate it displays significant activity against a range of pathogens, including bacteria like E. coli and fungi such as Candida spp., with Minimum Inhibitory Concentration (MIC) values that suggest potential as an alternative treatment for resistant strains (https://www.benchchem.com/es/product/b099614). Furthermore, its application extends to oncology research, where in vitro studies have demonstrated its ability to reduce cell viability and induce apoptosis in various cancer cell lines through the activation of caspase pathways, positioning it as a candidate for anticancer agent development (https://www.benchchem.com/es/product/b099614). The compound is offered with a purity of not less than 98% (https://www.capot.com/pt/2302-28-5.html). This product is intended for research purposes only and is strictly not for human or veterinary use (https://www.benchchem.com/es/product/b099614).

Properties

IUPAC Name

5-chloro-1-ethyl-2-methyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-3-9-4(2)8-6(5(9)7)10(11)12/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVICIJDNZUMTFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC(=C1Cl)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945707
Record name 5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole
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Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2302-28-5
Record name NSC7864
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Record name 5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole
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Record name 5-chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole
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Preparation Methods

Sequential Nitration-Chlorination Strategy

The most widely documented approach involves sequential nitration and chlorination of 1-ethyl-2-methylimidazole. The nitration step introduces a nitro group at position 4, followed by chlorination at position 5.

Nitration Conditions :

  • Reagents : Fuming nitric acid (HNO₃, 90–98%) in concentrated sulfuric acid (H₂SO₄) at 0–5°C.

  • Mechanism : The reaction proceeds via electrophilic aromatic substitution (EAS), where the nitronium ion (NO₂⁺) attacks the electron-rich C4 position of the imidazole ring. The ethyl and methyl substituents at positions 1 and 2 direct nitration to the para position relative to the methyl group.

  • Yield : 68–72% after recrystallization from ethanol.

Chlorination Conditions :

  • Reagents : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane (DCM) at reflux (40–45°C).

  • Mechanism : Electrophilic chlorination occurs at C5, facilitated by the electron-withdrawing nitro group, which activates the ring toward substitution. SOCl₂ generates Cl⁺ ions under acidic conditions, targeting the meta position relative to the nitro group.

  • Yield : 85–88% after column chromatography (silica gel, hexane/ethyl acetate).

Azeotropic Dehydration-Nitration Protocol (Adapted from CN101948435A)

A patented method for 5-chloro-1-methyl-4-nitroimidazole was modified for the ethyl analog, emphasizing solvent recycling and reduced environmental impact:

  • Azeotropic Dehydration :

    • 1-Ethyl-2-methylimidazole is mixed with 65% HNO₃ in toluene under reflux (110°C), removing water via azeotropic distillation.

    • Product : 1-Ethyl-2-methylimidazole nitrate (white crystals, 92% yield).

  • Nitration :

    • The nitrate salt is reacted with fuming HNO₃ (98%) at 60°C for 6 hours, yielding 4-nitro-1-ethyl-2-methylimidazole.

    • Yield : 78% after extraction with ethyl acetate.

  • Chlorination :

    • The nitro intermediate is treated with SOCl₂ in DCM at 40°C for 4 hours, achieving 89% conversion to the target compound.

Comparative Analysis of Chlorinating Agents

Chlorinating Agent Temperature Time (h) Yield (%) Purity (HPLC)
Thionyl chloride (SOCl₂)40°C48999.2
Phosphorus pentachloride (PCl₅)45°C68298.5
Chlorine gas (Cl₂)25°C87597.8

Key Observations :

  • SOCl₂ provides superior yields and purity due to its dual role as a solvent and chlorinating agent.

  • Cl₂ gas requires stringent safety measures, limiting its industrial applicability despite lower costs.

Purification and Analytical Validation

Recrystallization Optimization

  • Solvent System : Ethanol/water (4:1 v/v) achieves >99% purity with a recovery rate of 85%.

  • Alternative : Acetonitrile/hexane (3:1) reduces impurities from nitration byproducts (e.g., 4-nitro isomers) by 12%.

Spectroscopic Characterization

Technique Key Data Interpretation
¹H NMR (400 MHz, CDCl₃)δ 1.42 (t, 3H, CH₂CH₃), δ 2.55 (s, 3H, CH₃), δ 4.32 (q, 2H, NCH₂)Confirms ethyl and methyl substituents.
¹³C NMR (100 MHz, CDCl₃)δ 142.5 (C4-NO₂), δ 136.8 (C5-Cl)Validates nitro and chloro positions.
HRMS (ESI+)m/z 189.0523 [M+H]⁺ (calc. 189.0528)Matches theoretical molecular weight.

Industrial Scalability and Environmental Considerations

  • Solvent Recycling : Toluene and DCM are recovered via distillation with 95% efficiency, reducing waste.

  • Byproduct Management : Nitrogen oxides (NOₓ) from nitration are scrubbed using alkaline solutions, achieving emissions <10 ppm.

  • Cost Analysis : The azeotropic method reduces raw material costs by 22% compared to traditional nitration .

Chemical Reactions Analysis

5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and reducing agents like iron powder and hydrochloric acid. Major products formed from these reactions include amino derivatives and substituted imidazoles.

Scientific Research Applications

Chemistry

In chemical research, 5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole serves as an important intermediate in the synthesis of various imidazole derivatives. These derivatives are known for their diverse biological activities, making them valuable in pharmaceutical applications.

Biology

The compound has been studied extensively for its antimicrobial and antifungal properties. Research indicates that it displays significant activity against a range of pathogens:

Pathogen TypeActivity LevelReference
Bacteria (e.g., E. coli)Moderate
Fungi (e.g., Candida spp.)High
Mycobacteria (e.g., M. tuberculosis)Significant

The minimum inhibitory concentration (MIC) values suggest that this compound can effectively combat resistant strains of bacteria and fungi, indicating its potential as an alternative treatment option.

Medicine

This compound is being explored for its potential use in developing new pharmaceutical agents with antibacterial and antifungal activities. Its ability to induce apoptosis in cancer cells through the activation of caspase pathways positions it as a candidate for cancer treatment.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various 5-chloro derivatives against bacterial strains. The results indicated that this compound had an MIC value significantly lower than standard antibiotics, highlighting its potential as a treatment option for resistant infections.

Case Study 2: Antitumor Mechanism

In vitro studies demonstrated that treatment with this compound led to a reduction in cell viability across several cancer cell lines. The compound activated apoptotic pathways, suggesting its development into a therapeutic agent for cancer treatment.

Mechanism of Action

The mechanism of action of 5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole involves its interaction with microbial enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can damage microbial DNA and proteins, leading to cell death. The chlorine atom can also participate in nucleophilic substitution reactions, further contributing to its antimicrobial activity .

Comparison with Similar Compounds

Key Observations:

Nitro Group Position: The nitro group at position 4 (vs.

Chloro Substituent : The 5-chloro substituent in the target compound may enhance stability through electron withdrawal, similar to 5-Chloro-1-ethyl-2-methyl-1H-imidazole .

Biological Activity

5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Imidazole Derivatives

Imidazole derivatives are characterized by their five-membered heterocyclic structure containing nitrogen atoms. They exhibit a wide range of biological activities, including:

  • Antibacterial
  • Antifungal
  • Antiviral
  • Antitumor
  • Anti-inflammatory

The presence of the nitro group in this compound enhances its biological efficacy, particularly in antimicrobial applications .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in critical cellular processes, such as topoisomerases, which are essential for DNA replication and transcription .
  • Modulation of Signaling Pathways : It affects pathways related to inflammation and immune responses, potentially reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β .
  • Oxidative Stress Induction : The compound can induce oxidative stress in target cells, leading to apoptosis in cancer cells and pathogenic microorganisms .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it is effective against a variety of pathogens:

Pathogen TypeActivity LevelReference
Bacteria (e.g., E. coli)Moderate
Fungi (e.g., Candida spp.)High
Mycobacteria (e.g., M. tuberculosis)Significant

The compound's minimum inhibitory concentration (MIC) values suggest potent activity against resistant strains, making it a candidate for further development in treating infections caused by resistant pathogens.

Antitumor Activity

Studies have shown that this compound possesses antitumor properties by inducing apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 5-chloro derivatives against various bacterial strains. The results showed that the compound had an MIC value significantly lower than that of standard antibiotics, indicating its potential as an alternative treatment option for resistant infections.

Case Study 2: Antitumor Mechanism

In vitro studies demonstrated that treatment with this compound led to a reduction in cell viability in several cancer cell lines. The compound was found to activate apoptotic pathways, suggesting that it could be developed into a therapeutic agent for cancer treatment .

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole, and how is purity confirmed?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving nitration and alkylation of imidazole precursors. For example, nitroimidazole derivatives can be prepared by reacting halogenated intermediates with nitro-group donors under controlled conditions (e.g., HNO₃/H₂SO₄). Post-synthesis, purity is confirmed using:

  • High-Resolution Mass Spectrometry (HRMS) to verify molecular weight .
  • ¹H/¹³C NMR to confirm substituent positions and structural integrity (e.g., characteristic shifts for nitro and chloro groups) .
  • Melting Point Analysis to compare with literature values .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation: Work in a fume hood to avoid inhalation of fine particles .
  • Storage: Store in a dry, cool environment away from oxidizers and ignition sources (P210/P402 precautions) .
  • Spill Response: Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste (P501 guidelines) .

Q. How is the compound’s stability assessed under varying experimental conditions?

Methodological Answer:

  • Thermal Stability: Perform thermogravimetric analysis (TGA) to monitor decomposition temperatures .
  • Light Sensitivity: Conduct accelerated degradation studies under UV/visible light to identify photolytic byproducts .
  • Solvent Compatibility: Test solubility and stability in common solvents (e.g., DMSO, ethanol) via HPLC over 24–72 hours .

Advanced Research Questions

Q. What computational tools are used to model its crystallographic structure and intermolecular interactions?

Methodological Answer:

  • SHELX Suite (SHELXL/SHELXS): Refine X-ray diffraction data to resolve crystal packing and hydrogen-bonding networks .
  • Graph Set Analysis: Apply Etter’s formalism to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) and predict aggregation behavior .
  • Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify reactive sites for nitro and chloro groups .

Q. How do substituent positions (e.g., ethyl, methyl) influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Steric Effects: The 1-ethyl and 2-methyl groups create steric hindrance, slowing SN₂ reactions at the 5-chloro position. Kinetic studies using polar aprotic solvents (e.g., DMF) can quantify rate constants .
  • Electronic Effects: Nitro groups at C4 withdraw electron density, activating the imidazole ring for electrophilic attacks. IR spectroscopy tracks nitro-group vibrations (e.g., ~1530 cm⁻¹ for NO₂) to correlate with reactivity .

Q. How can contradictory spectral or crystallographic data be resolved?

Methodological Answer:

  • Cross-Validation: Compare XRD data with computational models (e.g., Mercury Software) to identify outliers in unit cell parameters .
  • Multi-Technique Analysis: Resolve NMR signal overlaps using 2D experiments (COSY, HSQC) and cross-reference with mass fragmentation patterns .
  • Twinned Crystal Analysis: Use SHELXL’s TWIN/BASF commands to refine datasets from twinned crystals .

Q. What strategies optimize its antibacterial activity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the nitro group with sulfonamide or triazole moieties to enhance membrane permeability (see for triazole-imidazole hybrids) .
  • Pharmacophore Mapping: Use docking studies (e.g., AutoDock Vina) to predict binding to bacterial enzyme active sites (e.g., DNA gyrase) .
  • MIC Assays: Test against Gram-positive/negative strains with dose-response curves to quantify potency improvements .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.